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Compound of Interest

Compound Name: 2,5,7-Trimethyl-1-indanone

CAS No.: 65001-59-4

Cat. No.: B1589468

Get Quote

Executive Summary
2,5,7-Trimethyl-1-indanone (CAS: 65001-59-4) represents a critical "privileged scaffold" in the

synthesis of illudalane and pterosin class sesquiterpenes. Its unique substitution pattern—

featuring methyl groups at the C2, C5, and C7 positions—mimics the biogenetic architecture of

fern-derived terpenoids, making it an ideal late-stage intermediate for divergent synthesis.

This guide details the de novo synthesis of this core scaffold and its subsequent application in

constructing complex polycyclic systems. Unlike generic indanone protocols, this workflow

emphasizes regiospecificity and the preservation of the C2-methyl stereocenter potential, which

is essential for bioactivity in downstream targets like Pterosin A and Z.
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Property Specification Significance in Synthesis

IUPAC Name
2,5,7-Trimethyl-2,3-dihydro-

1H-inden-1-one

Core skeleton for illudalane

sesquiterpenes.[1][2]

Molecular Formula C₁₂H₁₄O
Minimalist precursor; high

atom economy.

Substitution 2,5,7-Trimethyl

C2-Methyl: Sets

diastereoselectivity for further

alkylation.C5/C7-Methyls:

Block reactive sites, forcing

regioselectivity at C4/C6.

Reactivity
Enolizable C2; Electrophilic

C1; Aromatic C4/C6

Allows for "ping-pong"

functionalization: nucleophilic

attack at C1 followed by

electrophilic substitution at C6.

Protocol 1: De Novo Synthesis of the Scaffold
Objective: Efficient construction of the 2,5,7-trimethyl-1-indanone core from commodity

chemicals using a tandem Friedel-Crafts Acylation-Cycloalkylation sequence.

Mechanism of Action
This protocol utilizes Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst. The

reaction proceeds via a domino sequence:

Acylation: Reaction of m-xylene with the activated acyl component (ethyl methacrylate).

Cycloalkylation: Intramolecular Friedel-Crafts alkylation closes the five-membered ring.

Regiocontrol: The steric bulk of the methyl groups on m-xylene directs the cyclization to the

least hindered position, ensuring the 2,5,7-substitution pattern.

Materials
Substrate: m-Xylene (1,3-Dimethylbenzene) [Reagent Grade, >99%]
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Reagent: Ethyl Methacrylate (or Methacryloyl Chloride for higher reactivity)

Catalyst/Solvent: Polyphosphoric Acid (PPA) [83% P₂O₅ content]

Quench: Crushed ice, NaHCO₃ (sat. aq.)

Step-by-Step Methodology
Catalyst Preparation: Charge a flame-dried 3-neck round-bottom flask with PPA (100 g per

10 mmol substrate). Heat to 80°C under N₂ flow to reduce viscosity.

Reagent Addition:

Premix m-xylene (1.0 equiv) and ethyl methacrylate (1.2 equiv).

Add the mixture dropwise to the stirred PPA over 45 minutes. Critical: Maintain internal

temperature between 80–90°C to prevent polymerization of the methacrylate.

Reaction Phase:

Increase temperature to 100°C.

Stir vigorously for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot

(Rf ~0.8) should disappear, replaced by the indanone product (Rf ~0.5).

Quench & Workup:

Cool the deep red mixture to 60°C.

Pour slowly onto 500 g of crushed ice with rapid stirring. The complex will hydrolyze,

precipitating the organic oil.

Extract with Ethyl Acetate (3 x 100 mL).

Wash combined organics with sat. NaHCO₃ (until pH neutral) and Brine.

Purification:

Dry over MgSO₄ and concentrate in vacuo.
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Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Yield: Expect 60–70% of a pale yellow oil or low-melting solid.

Protocol 2: Application in Pterosin Synthesis
(Polycyclic Construction)
Objective: Utilization of the 2,5,7-trimethyl-1-indanone core to synthesize Pterosin F and

Pterosin B analogs via regioselective functionalization.

Strategic Rationale
The 2,5,7-trimethyl core requires two specific modifications to access the bioactive Pterosin

family:

C2-Gem-Dimethylation: Many pterosins (e.g., Pterosin Z) possess a gem-dimethyl group at

C2.

C6-Functionalization: Introduction of a hydroxyethyl side chain at the C6 position (the only

accessible aromatic position para to the C1 carbonyl).

Workflow: C2-Alkylation (Gem-Dimethylation)
This step converts the 2,5,7-trimethyl scaffold into the 2,2,5,7-tetramethyl core found in

Pterosin B and Z.

Deprotonation:

Dissolve 2,5,7-trimethyl-1-indanone (1.0 equiv) in anhydrous THF at -78°C.

Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins to form the kinetic enolate.

Alkylation:

Add Methyl Iodide (MeI, 1.5 equiv) dropwise.

Allow to warm to 0°C over 2 hours.
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Note: The C2-methyl group already present directs the incoming electrophile to the

opposite face, but for gem-dimethylation, stereochemistry is moot as the center becomes

achiral (quaternary).

Validation:

¹H NMR: Look for the disappearance of the C2-methine doublet and appearance of a

singlet integrating for 6H (two C2-Me groups) at ~1.2–1.3 ppm.

Workflow: C6-Functionalization (The Pterosin Side
Chain)
To install the hydroxyethyl chain characteristic of Pterosin F:

Bromination:

Treat the indanone with Br₂ (1.05 equiv) and catalytic AlCl₃ in CH₂Cl₂ at 0°C.

Selectivity: The C5 and C7 methyl groups sterically hinder the ortho-positions, directing

bromination to C6.

Cross-Coupling (Suzuki-Miyaura):

React the 6-bromo-2,5,7-trimethyl-1-indanone with Potassium (2-((tetrahydro-2H-pyran-

2-yl)oxy)ethyl)trifluoroborate.

Catalyst: Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80°C.

Deprotection:

Treat with dilute HCl/MeOH to remove the THP protecting group, yielding Pterosin F (or its

analog).

Pathway Visualization
The following diagram illustrates the divergent synthesis from the commodity precursors to the

Pterosin and Illudalane scaffolds.
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Caption: Divergent synthesis of Pterosin and Illudalane sesquiterpenes from the 2,5,7-
trimethyl-1-indanone platform.

Troubleshooting & Critical Parameters
Parameter Observation Corrective Action

Temperature Control
Reaction mixture turns

black/tarry during PPA step.

Temperature exceeded 110°C.

Maintain strict 100°C limit. Pre-

cool PPA if adding reagents

rapidly.

Regioselectivity
Formation of 2,4,6-trimethyl

isomer.

Check starting material purity.

Ensure m-xylene is used, not

p-xylene. The 1,3-dimethyl

pattern is required to force the

2,5,7-substitution.

Yield Loss Low recovery after ice quench.

The indanone is moderately

lipophilic but can be trapped in

the viscous PPA emulsion.

Dilute the aqueous phase

further and perform multiple

extractions with warm EtOAc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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